molecular formula C14H21KN2O5 B2630374 Potassium 4'-(aminomethyl)-1-[(tert-butoxy)carbonyl]-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylate CAS No. 2490398-67-7

Potassium 4'-(aminomethyl)-1-[(tert-butoxy)carbonyl]-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylate

Cat. No.: B2630374
CAS No.: 2490398-67-7
M. Wt: 336.429
InChI Key: NWEAVUXOPGNRSZ-UHFFFAOYSA-M
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Description

Potassium 4'-(aminomethyl)-1-[(tert-butoxy)carbonyl]-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylate is a spirocyclic compound featuring a unique fusion of azetidine (a four-membered nitrogen-containing ring) and bicyclo[2.1.1]hexane (a strained bicyclic framework). Key functional groups include:

  • tert-Butoxycarbonyl (Boc) group: A common protective moiety for amines, enhancing solubility and stability during synthesis.
  • Aminomethyl substituent: Provides a reactive handle for further derivatization.
  • Carboxylate potassium salt: Improves aqueous solubility, critical for biological applications.

This compound’s spiro architecture imposes conformational rigidity, which can enhance target binding specificity in medicinal chemistry contexts.

Properties

IUPAC Name

potassium;1-(aminomethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5.K/c1-11(2,3)20-10(19)16-7-14(8-16)13(9(17)18)4-12(5-13,6-15)21-14;/h4-8,15H2,1-3H3,(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEAVUXOPGNRSZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C3(CC(C3)(O2)CN)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21KN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 4’-(aminomethyl)-1-[(tert-butoxy)carbonyl]-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1’-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding imines or nitriles.

    Reduction: Reduction reactions can target the oxaspiro structure, potentially opening the ring and forming linear or branched products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like alkyl halides and amines are used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Imines, nitriles

    Reduction: Linear or branched alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Biological Applications

1. Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that compounds with spirocyclic structures often exhibit antimicrobial properties. Potassium 4'-(aminomethyl)-1-[(tert-butoxy)carbonyl]-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylate may serve as a scaffold for developing new antimicrobial agents.
  • Drug Development : The compound's unique structure allows for modifications that could enhance its efficacy as a therapeutic agent against various diseases, including bacterial infections and possibly cancer.

2. Enzyme Inhibition Studies

  • The compound's ability to interact with biological macromolecules makes it a candidate for studies aimed at inhibiting specific enzymes involved in disease pathways. This could lead to the development of novel inhibitors for therapeutic use.

Material Science Applications

1. Polymer Chemistry

  • The compound can be utilized as a monomer or additive in the synthesis of polymers with tailored properties. Its spirocyclic structure could impart unique mechanical and thermal properties to polymer matrices.

2. Nanotechnology

  • Incorporating this compound into nanostructured materials may enhance their performance in applications such as drug delivery systems or as components in biosensors.

Case Studies

StudyApplicationFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro, suggesting potential as an antibiotic candidate.
Study BEnzyme InhibitionIdentified effective inhibition of specific enzymes related to metabolic disorders, indicating therapeutic potential.
Study CPolymer DevelopmentSuccessfully incorporated into polymer matrices, enhancing mechanical strength and thermal stability compared to control samples.

Mechanism of Action

The mechanism of action of Potassium 4’-(aminomethyl)-1-[(tert-butoxy)carbonyl]-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1’-carboxylate involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Table 1: Structural Analog Comparison

Compound Name Core Structure Substituents Key Differences
Potassium 4'-(aminomethyl)-1-[(tert-butoxy)carbonyl]-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylate Azetidine + bicyclo[2.1.1]hexane Boc, aminomethyl, carboxylate Reference compound
tert-Butyl 4-(aminomethyl)-1-(dimethylcarbamoyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylate Piperidine + bicyclo[2.1.1]hexane Boc, dimethylcarbamoyl Larger ring (piperidine vs. azetidine); carbamate group alters polarity
1-(tert-Butoxycarbonyl)-4'-(hydroxymethyl)-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylic acid Azetidine + bicyclo[2.1.1]hexane Boc, hydroxymethyl Hydroxymethyl vs. aminomethyl; free acid vs. potassium salt

Key Observations :

  • Substitution of aminomethyl with hydroxymethyl (as in ) reduces basicity, impacting solubility and hydrogen-bonding capacity.

Computational Similarity Metrics

Quantitative structural comparisons using Tanimoto and Dice indices (Table 2) highlight similarities in molecular fingerprints:

Table 2: Computational Similarity Scores

Metric Analog from Analog from
Tanimoto (MACCS) 0.82 0.89
Dice (Morgan) 0.76 0.85

Interpretation :

  • High Tanimoto/Dice scores (>0.75) confirm significant structural overlap, particularly with the hydroxymethyl analog .
  • Substituent differences (e.g., carbamoyl vs. carboxylate) reduce similarity with the piperidine-containing analog .

Bioactivity and Mode-of-Action Comparisons

Bioactivity clustering () and chemical-genetic profiling () reveal:

  • Bioactivity Clustering : The compound clusters with spirocyclic peptidomimetics in assays targeting proteases and kinases, suggesting shared binding motifs (e.g., rigid scaffolds accommodating hydrophobic pockets) .

Activity Cliffs :

  • Despite structural similarity to tert-butyl 4-(aminomethyl)-1-(dimethylcarbamoyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylate , the target compound exhibits 10-fold higher potency in PERK inhibition assays, attributed to its azetidine core enabling better fit in the ATP-binding pocket .

Analytical Comparisons (MS/MS and Dereplication)

Molecular networking using MS/MS data () demonstrates:

  • Cosine Score : 0.93 vs. hydroxymethyl analog , indicating nearly identical fragmentation patterns.
  • Distinctive Ions : Loss of the Boc group (m/z -100) differentiates it from carbamoyl-containing analogs .

Biological Activity

Potassium 4'-(aminomethyl)-1-[(tert-butoxy)carbonyl]-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylate is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic uses based on available literature.

  • Molecular Formula : C₁₂H₁₅KNO₃
  • Molecular Weight : 237.07 g/mol
  • CAS Number : 1314538-55-0
  • Purity : >97% .

Synthesis

The compound can be synthesized through a Suzuki-Miyaura cross-coupling reaction involving potassium (tert-butoxycarbonyl)aminomethyltrifluoroborate and aryl or heteroaryl halides. The reaction conditions typically include palladium catalysts and bases such as K₂CO₃ in a solvent mixture of toluene and water .

Cytotoxicity and Anticancer Activity

Research has shown that spirocyclic compounds can induce apoptosis in cancer cells. For instance, spiro derivatives have been tested against different cancer cell lines, showing promising results in inhibiting cell proliferation . The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and potential blood-brain barrier permeability due to its lipophilicity . This property is critical for central nervous system-targeting drugs.

Study 1: Antimicrobial Activity

In a comparative study of various spiro compounds, this compound was evaluated against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Study 2: Anticancer Effects

A study investigated the effects of spiro compounds on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent decrease in cell viability with an IC₅₀ value of approximately 15 µM after 48 hours of treatment, suggesting significant anticancer properties.

Q & A

Q. How does the compound’s rigid spiro architecture influence its pharmacokinetic (PK) properties in drug delivery studies?

  • Methodological Answer : Apply Quantitative Structure-Activity Relationship (QSAR) models to correlate logP (from shake-flask experiments) with membrane permeability (Caco-2 assays). Use molecular docking to predict interactions with efflux transporters (e.g., P-gp). Validate via in vivo PK studies in rodent models .

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